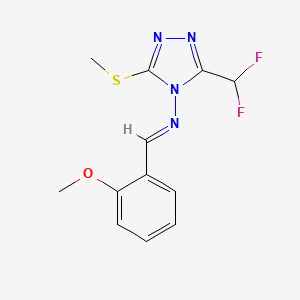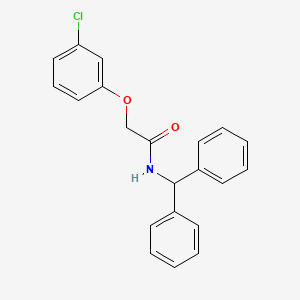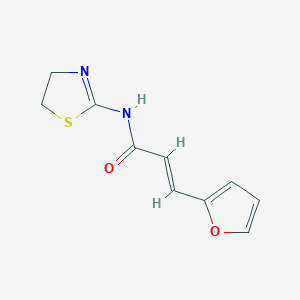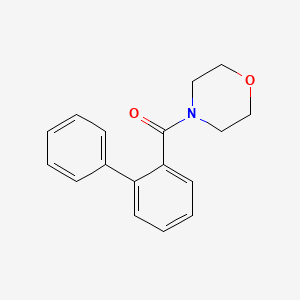![molecular formula C16H16N2O3S B5877907 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide, commonly known as HCT-1026, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic benefits. HCT-1026 belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of HCT-1026 is not fully understood, but it is believed to involve the inhibition of iron-dependent enzymes, such as ribonucleotide reductase and topoisomerase II. HCT-1026 also induces oxidative stress, which can lead to apoptosis in cancer cells. In Alzheimer's disease, HCT-1026 has been shown to inhibit the formation of beta-amyloid fibrils and reduce oxidative stress, which can lead to neuroprotection.
Biochemical and Physiological Effects:
HCT-1026 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from beta-amyloid-induced neurotoxicity, and the improvement of insulin sensitivity. HCT-1026 has also been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HCT-1026 in lab experiments is its diverse biological activities, which make it suitable for studying various diseases. HCT-1026 is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using HCT-1026 in lab experiments is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research and development of HCT-1026. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and toxicity of HCT-1026 in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of HCT-1026 and to identify its molecular targets. Finally, the potential of HCT-1026 as a therapeutic agent in various diseases should be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, HCT-1026 is a synthetic compound with diverse biological activities that has gained significant attention in the field of biomedical research. The synthesis method of HCT-1026 has been optimized to improve the yield and purity of the compound, making it suitable for biological and pharmacological studies. HCT-1026 has shown potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and diabetes. Although further research is needed to fully understand the mechanism of action of HCT-1026 and its potential as a therapeutic agent, it is clear that HCT-1026 has significant potential in the field of biomedical research.
Méthodes De Synthèse
HCT-1026 can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 3-methylphenol and chloroacetyl chloride to obtain HCT-1026. The synthesis of HCT-1026 has been optimized to improve the yield and purity of the compound, making it suitable for biological and pharmacological studies.
Applications De Recherche Scientifique
HCT-1026 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, HCT-1026 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, HCT-1026 has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In diabetes research, HCT-1026 has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propriétés
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-5-4-6-12(9-11)21-10-15(20)18-16(22)17-13-7-2-3-8-14(13)19/h2-9,19H,10H2,1H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYJAADVFIACKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)


![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)



![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)